Methyl 3-chloro-5-iodo-2-methylbenzoate
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Overview
Description
Methyl 3-chloro-5-iodo-2-methylbenzoate: is an organic compound with the molecular formula C9H8ClIO2 and a molecular weight of 310.52 g/mol . It is a derivative of benzoic acid, characterized by the presence of chlorine, iodine, and methyl ester functional groups. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-iodo-2-methylbenzoate typically involves the esterification of 3-chloro-5-iodo-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-5-iodo-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (for halogen exchange) or organolithium compounds (for nucleophilic substitution) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution: Formation of new halogenated or alkylated derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 3-chloro-5-iodo-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-5-iodo-2-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the chlorine or iodine atoms are replaced by nucleophiles, leading to the formation of new compounds. In reduction reactions, the ester group is reduced to an alcohol or amine, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Methyl 3-chloro-2-methylbenzoate: Lacks the iodine atom, leading to different reactivity and applications.
Methyl 3-iodo-2-methylbenzoate: Lacks the chlorine atom, affecting its chemical behavior and uses.
Methyl 3-chloro-5-bromo-2-methylbenzoate: Contains bromine instead of iodine, resulting in distinct reactivity patterns.
Uniqueness: Methyl 3-chloro-5-iodo-2-methylbenzoate is unique due to the presence of both chlorine and iodine atoms, which confer specific reactivity and versatility in chemical synthesis. This dual halogenation allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
IUPAC Name |
methyl 3-chloro-5-iodo-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHZPUHUHBYNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1692477-05-6 |
Source
|
Record name | methyl 3-chloro-5-iodo-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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